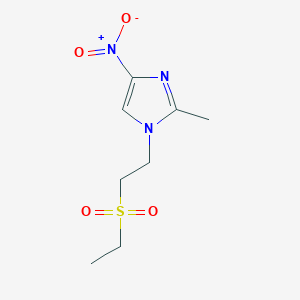

1-(2-etilsulfoniletil)-2-metil-4-nitroimidazol

Descripción general

Descripción

El tinidazol es un agente antiprotozoario y antibacteriano sintético que pertenece a la clase de compuestos nitroimidazoles. Se utiliza ampliamente para tratar infecciones causadas por protozoos y bacterias anaeróbicas, incluidas la tricomoniasis, la giardiasis, la amebiasis y la vaginosis bacteriana . Desarrollado a principios de la década de 1970, el tinidazol es conocido por su efectividad y su relativamente larga vida media, lo que lo convierte en una valiosa opción terapéutica .

Mecanismo De Acción

El tinidazol ejerce sus efectos interrumpiendo el ADN de los organismos susceptibles. El grupo nitro del tinidazol se reduce mediante un sistema de transporte de electrones mediado por ferredoxina en protozoos y bacterias anaeróbicas. Esta reducción genera radicales nitro libres, que causan roturas en la cadena de ADN e inhiben la síntesis de ADN, lo que lleva a la muerte celular .

Compuestos similares:

Metronidazol: Otro nitroimidazol con propiedades antiprotozoarias y antibacterianas similares.

Clindamicina: Un antibiótico utilizado para tratar infecciones anaeróbicas, aunque pertenece a una clase diferente de compuestos.

Comparación:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antimicrobial Activity

- The compound is recognized as a degradation product of Tinidazole, a nitroimidazole antibiotic used to treat infections caused by protozoa and anaerobic bacteria. Its structural similarity suggests potential antimicrobial properties, making it a candidate for further research in antibiotic development .

-

Antiprotozoal Agent

- Similar to Tinidazole, it may exhibit efficacy against parasites responsible for diseases such as trichomoniasis and giardiasis. Studies indicate that nitroimidazoles are effective in disrupting the DNA of protozoa, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various nitroimidazole derivatives, including 1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-. Results indicated that compounds with similar functional groups demonstrated significant activity against Trichomonas vaginalis and Giardia lamblia. The study highlighted the importance of the nitro group in mediating biological activity .

Case Study 2: Synthesis and Derivative Exploration

Research focused on synthesizing derivatives of the compound to enhance its pharmacological properties. Modifications to the ethylsulfonyl group were shown to improve solubility and bioavailability. This work suggests pathways for developing new formulations with enhanced therapeutic effects .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El tinidazol se sintetiza a través de un proceso de varios pasos que involucra la nitración de derivados de imidazol. Los pasos clave incluyen:

Nitración: El imidazol se nitra para formar 2-metil-5-nitroimidazol.

Alquilación: El nitroimidazol se alquila luego con 2-cloroetil etil sulfona para producir tinidazol.

Métodos de producción industrial: La producción industrial de tinidazol implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso normalmente incluye:

Optimización de la reacción: Controlar la temperatura, el pH y el tiempo de reacción para maximizar el rendimiento.

Purificación: Utilizar técnicas como la recristalización y la filtración para obtener tinidazol puro.

Análisis De Reacciones Químicas

Tipos de reacciones: El tinidazol experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: El grupo nitro en el tinidazol puede reducirse a un grupo amino en condiciones específicas.

Oxidación: El tinidazol puede oxidarse para formar varios metabolitos.

Reactivos y condiciones comunes:

Reducción: Los agentes reductores comunes incluyen gas hidrógeno y catalizadores metálicos.

Oxidación: Se utilizan agentes oxidantes como el peróxido de hidrógeno y el dióxido de titanio.

Productos principales:

Productos de reducción: Derivados amino del tinidazol.

Productos de oxidación: Varios metabolitos oxidados, incluidos compuestos hidroxilados y carboxilados.

Comparación Con Compuestos Similares

Metronidazole: Another nitroimidazole with similar antiprotozoal and antibacterial properties.

Clindamycin: An antibiotic used to treat anaerobic infections, though it belongs to a different class of compounds.

Comparison:

Half-Life: Tinidazole has a longer half-life compared to metronidazole, resulting in less frequent dosing.

Efficacy: Tinidazole is often preferred for its higher efficacy and better patient tolerance.

Side Effects: Both tinidazole and metronidazole can cause similar side effects, but tinidazole is associated with fewer gastrointestinal disturbances.

Actividad Biológica

1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro- (CAS Number: 25459-12-5), is a nitroimidazole derivative that has garnered interest due to its potential biological activities, particularly in the field of antimicrobial and antiprotozoal agents. This compound is recognized as an impurity of tinidazole, a well-known antibiotic used in treating various infections. Understanding the biological activity of this compound involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H13N3O4S

- Molecular Weight : 247.27 g/mol

- IUPAC Name : 1-(2-ethylsulfonylethyl)-2-methyl-4-nitroimidazole

- SMILES Notation : CCS(=O)(=O)CCn1cc(nc1C)N+[O-]

The biological activity of nitroimidazoles, including 1H-imidazole derivatives, primarily stems from their ability to generate reactive oxygen species (ROS) upon reduction. This process is initiated by the reduction of the nitro group, which leads to the formation of nitroso intermediates that can cause oxidative damage to cellular components. The mechanism can be summarized as follows:

- Reduction of Nitro Group : The nitro group undergoes enzymatic reduction to form reactive intermediates.

- Formation of Reactive Oxygen Species : These intermediates can generate ROS, leading to oxidative stress within microbial cells.

- Cytotoxic Effects : The resulting oxidative damage can disrupt cellular functions and lead to cell death.

Antimicrobial Activity

Research indicates that 1H-imidazole derivatives exhibit significant antimicrobial properties against a variety of pathogens. For instance:

- Against Anaerobic Bacteria : Nitroimidazoles are particularly effective against anaerobic bacteria such as Helicobacter pylori, which is implicated in gastric infections. The reduction of the nitro group activates the compound, enhancing its antibacterial efficacy .

- Antiprotozoal Activity : Similar compounds have shown effectiveness against protozoal infections, including those caused by Trichomonas vaginalis and Giardia lamblia. The mechanism involves similar ROS generation leading to cell death in these pathogens .

Case Studies

Several studies have explored the biological effects of nitroimidazoles:

- Study on Nitrogen Oxide Release : A study demonstrated that certain nitroimidazoles release nitrogen oxides upon reduction, contributing to their antimicrobial activity. This release was assessed using DAF-2DA dye assays, indicating localized NO formation within cells .

- Comparative Efficacy Studies : Comparative studies have shown that derivatives like tinidazole are more effective than their parent compounds due to structural modifications that enhance their pharmacokinetic properties .

Data Table: Biological Activity Overview

| Compound Name | Type | Target Pathogen | Mechanism |

|---|---|---|---|

| Tinidazole | Antibiotic | Helicobacter pylori | ROS generation via nitro group reduction |

| Metronidazole | Antibiotic | Trichomonas vaginalis | Oxidative stress induction |

| 1H-Imidazole Derivative | Antimicrobial | Anaerobic bacteria | Cytotoxicity through ROS |

Propiedades

IUPAC Name |

1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLSLZFTEKNLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023676 | |

| Record name | Tinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4), 3.03e+00 g/L | |

| Record name | SID855690 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tinidazole is a prodrug and antiprotozoal agent. The nitro group of tinidazole is reduced in Trichomonas by a ferredoxin-mediated electron transport system. The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity. It is suggested that the toxic free radicals covalently bind to DNA, causing DNA damage and leading to cell death. The mechanism by which tinidazole exhibits activity against Giardia and Entamoeba species is not known, though it is probably similar., The nitro group of tinidazole is reduced by cell extracts of Trichomonas. As a result of this reduction a free nitro radical is generated which may be responsible for the antiprotozoal activity. The mechanism by which tinidazole exhibits activity against Giardia and Entamoeba species is not known. | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TINIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals from benzene | |

CAS No. |

148159-84-6, 19387-91-8 | |

| Record name | 1H-Imidazole, 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148159-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19387-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinidazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019387918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tinidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tinidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TINIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/033KF7V46H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TINIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127-128 °C, 127 - 128 °C | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TINIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.